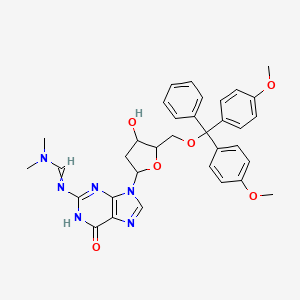
2'-Deoxy-N2-DMF-5'-O-DMT-guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is a synthetic nucleoside analog extensively used in the biomedical industry. This compound is known for its antiviral and anticancer properties, making it a significant player in the synthesis of nucleoside analogs and antiviral drugs targeting diseases such as HIV and hepatitis C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is synthesized using the phosphoramidite method. The synthesis involves the following steps :
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) to form 5’-O-DMT-2’-deoxyguanosine.
Formation of the N2-DMF group: The N2 position of the guanine base is modified with dimethylformamidine (DMF) to form N2-DMF-5’-O-DMT-2’-deoxyguanosine.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using a phosphoramidite reagent to yield 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite.
Industrial Production Methods
Industrial production of 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can modify the functional groups on the guanine base.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N2 and 5’-O positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various guanine derivatives and modified nucleosides, which have applications in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in DNA sequencing and hybridization experiments.
Medicine: Plays a crucial role in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of high-purity nucleoside analogs for pharmaceutical testing
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it interferes with the normal function of DNA and RNA. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is unique due to its specific modifications at the N2 and 5’-O positions, which enhance its stability and functionality. Similar compounds include:
2’-Deoxy-N2-DMF-guanosine: Lacks the 5’-O-DMT protection.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position and an isobutyryl group at the N2 position
These modifications make 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine particularly effective in its applications, distinguishing it from other nucleoside analogs.
Eigenschaften
IUPAC Name |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIMRXIMVGPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
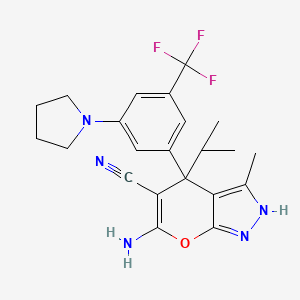
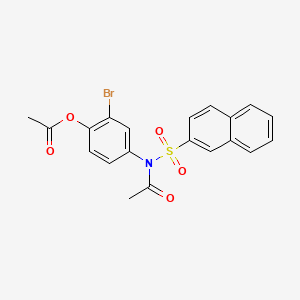
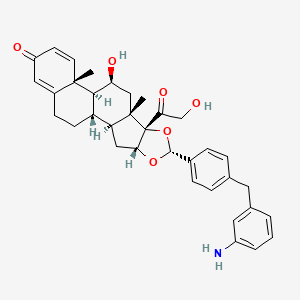
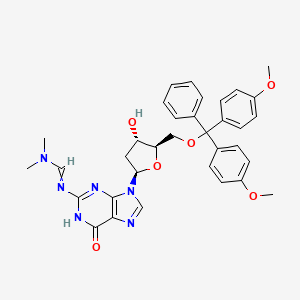
![[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831229.png)
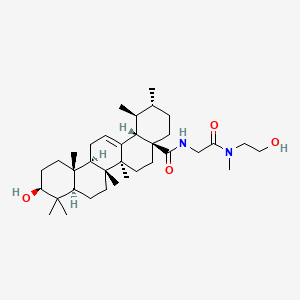
![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
![2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride](/img/structure/B10831243.png)
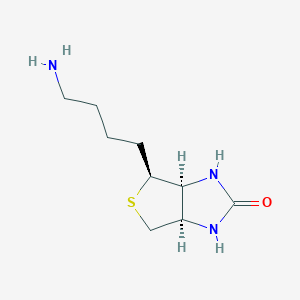
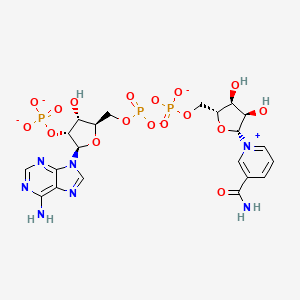
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)
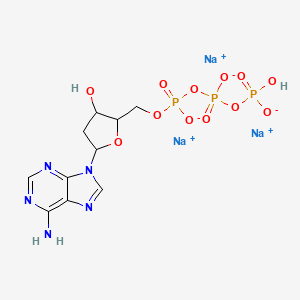
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)
